Dimethyl(4-bromophenyloxomethyl)phosphonate
Overview
Description
Dimethyl(4-bromophenyloxomethyl)phosphonate is a chemical compound with the molecular formula C9H10BrO4P and a molecular weight of 293.05 g/mol . It is also known by its systematic name, (4-bromophenyl)-dimethoxyphosphorylmethanone . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a phosphonate group through an oxomethyl linkage.
Preparation Methods
The synthesis of Dimethyl(4-bromophenyloxomethyl)phosphonate typically involves the reaction of 4-bromobenzaldehyde with dimethyl phosphite under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired phosphonate ester. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or dichloromethane for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Dimethyl(4-bromophenyloxomethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding phosphonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the oxomethyl group can yield hydroxymethyl derivatives.
Common reagents used in these reactions include bases like sodium hydride for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl(4-bromophenyloxomethyl)phosphonate has several applications in scientific research:
Mechanism of Action
The mechanism by which Dimethyl(4-bromophenyloxomethyl)phosphonate exerts its effects involves interactions with specific molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and proteins involved in phosphorylation processes . This interaction can lead to the inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Dimethyl(4-bromophenyloxomethyl)phosphonate can be compared with other similar compounds such as:
Dimethyl(4-chlorophenyloxomethyl)phosphonate: Similar structure but with a chlorine atom instead of bromine.
Dimethyl(4-fluorophenyloxomethyl)phosphonate: Similar structure but with a fluorine atom instead of bromine.
Dimethyl(4-methylphenyl)phosphonate: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
(4-bromophenyl)-dimethoxyphosphorylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrO4P/c1-13-15(12,14-2)9(11)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFIDWDIXNEVSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(=O)C1=CC=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378694 | |
Record name | AC1MCNF8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33493-31-1 | |
Record name | AC1MCNF8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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